molecular formula C21H22FN7O B610775 Seltorexant CAS No. 1293281-49-8

Seltorexant

Cat. No. B610775
CAS RN: 1293281-49-8
M. Wt: 407.4534
InChI Key: SQOCEMCKYDVLMM-IYBDPMFKSA-N
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Description

Seltorexant is an innovative selective orexin 2 receptor antagonist under development for the treatment of Major Depressive Disorder . It is a small-molecule compound and is structurally related to other clinically used orexin receptor antagonists .


Synthesis Analysis

The synthesis of this compound involves targeting the orexin-2 receptor . The structure and synthesis of the compound, as well as its pharmacodynamics and pharmacokinetics, have been described in detail in a review .


Molecular Structure Analysis

The chemical formula of this compound is C21H22FN7O . Its exact mass is 407.19 and its molecular weight is 407.450 . More details about its structure can be found in the referenced literature .


Chemical Reactions Analysis

This compound is metabolized by the cytochrome P450 enzyme CYP3A4 . More detailed information about its chemical reactions can be found in the referenced papers .

Scientific Research Applications

  • Insomnia Treatment

    A randomized Phase 2 study showed that Seltorexant, an orexin-2 receptor antagonist, significantly increased sleep efficiency, total sleep time, and reduced latency to persistent sleep and wake after sleep onset in subjects with insomnia disorder without psychiatric comorbidity (de Boer et al., 2018). Another study found similar improvements in sleep parameters in adult and elderly subjects meeting DSM-5 insomnia disorder criteria, highlighting its potential as a new treatment for insomnia disorder (Savitz & Saoud, 2020).

  • Major Depressive Disorder (MDD)

    this compound demonstrated antidepressant effects in patients with MDD. A study found significant improvement in core depressive symptoms compared to placebo, with antidepressant efficacy maintained up to 28 days (Recourt et al., 2019). Another study observed a clinically meaningful reduction in depressive symptoms in patients with MDD when used as adjunctive therapy (Savitz et al., 2021).

  • Safety and Tolerability

    this compound was generally well-tolerated, with most treatment-emergent adverse events being mild to moderate in severity. Notable adverse events included abnormal dreams, sleep paralysis, and nightmares, but these occurred in no greater than 3% of patients receiving this compound (Savitz et al., 2021).

  • Driving Performance

    A study evaluating the effect of this compound on driving after forced awakening at night found that its objective effects on driving performance were more transient compared to zolpidem and largely normalized by 4–6 hours post-dose, indicating a safer profile for activities requiring alertness (Brooks et al., 2021).

Mechanism of Action

Target of Action

Seltorexant, also known by its developmental code names MIN-202 and JNJ-42847922, is an orexin antagonist medication . The primary target of this compound is the Orexin-2 receptor (OX2R) . Orexin-2 receptors are involved in the control of several key functions, including metabolism and wakefulness .

Mode of Action

This compound acts as a selective antagonist of the orexin-2 receptor . This means it binds to the OX2R and inhibits its function. This compound shows over 100-fold greater binding affinity for the OX2 receptor over the OX1 receptor . By blocking the activity of OX2R, this compound may normalize excessive arousal, thereby potentially attenuating depressive symptoms .

Biochemical Pathways

The orexin system, which includes the OX2R, plays a crucial role in the regulation of sleep-wake cycles, appetite, and mood . By selectively antagonizing the OX2R, this compound can influence these biochemical pathways and potentially alleviate symptoms of depression and insomnia .

Pharmacokinetics

This compound has fast absorption with a time to peak levels of 0.3 to 1.5 hours and has a relatively short duration with an elimination half-life of only 2 to 3 hours . It is metabolized by the cytochrome P450 enzyme CYP3A4 . These properties suggest that this compound has ideal pharmacokinetics for sleep induction .

Result of Action

This compound’s action on the OX2R has been found to improve depression scores on the Hamilton Depression Rating Scale in people with major depressive disorder (MDD) and to improve sleep onset, total sleep time, time awake after sleep onset, and sleep efficiency in people with MDD and/or insomnia .

Action Environment

The efficacy of this compound may be influenced by various environmental factors. For instance, the presence of stress or anxiety could potentially exacerbate the symptoms of depression and insomnia, thereby affecting the efficacy of this compound . Additionally, factors such as diet and lifestyle, which can influence metabolism and sleep patterns, might also impact the effectiveness of this compound .

Future Directions

Seltorexant is currently in Phase III for Major Depressive Disorder . According to GlobalData, Phase III drugs for Major Depressive Disorder have a 53% phase transition success rate (PTSR) indication benchmark for progressing into Pre-Registration . In May 2022, a Phase 2 trial of this compound began in people with probable Alzheimer’s disease and significant agitation or aggression .

Biochemical Analysis

Biochemical Properties

Seltorexant functions as a selective antagonist of the orexin OX2 receptor. This receptor is part of the orexin system, which is involved in the regulation of wakefulness and arousal. By binding to the OX2 receptor, this compound inhibits the action of orexin-A and orexin-B, neuropeptides that promote wakefulness . The compound shows over 100-fold greater binding affinity for the OX2 receptor compared to the OX1 receptor . This compound is metabolized by the cytochrome P450 enzyme CYP3A4 .

Cellular Effects

This compound has been shown to influence various cellular processes, particularly those related to sleep and mood regulation. In patients with major depressive disorder, this compound has demonstrated antidepressant effects by normalizing excessive arousal and improving sleep efficiency . It affects cell signaling pathways related to the orexin system, which in turn influences gene expression and cellular metabolism associated with mood and sleep .

Molecular Mechanism

At the molecular level, this compound exerts its effects by selectively binding to the orexin OX2 receptor, thereby blocking the action of orexin neuropeptides . This inhibition reduces excessive arousal and promotes sleep. The compound’s high affinity for the OX2 receptor over the OX1 receptor ensures targeted action, minimizing potential side effects associated with non-selective orexin receptor antagonists .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown rapid absorption with a time to peak levels of 0.3 to 1.5 hours and a relatively short duration with an elimination half-life of 2 to 3 hours . Studies have demonstrated that the antidepressant efficacy of this compound is maintained with continued treatment up to 28 days . The compound is reported to be stable and well-tolerated, with no residual effects observed 4 hours after daytime administration .

Dosage Effects in Animal Models

In animal models, this compound has been explored at doses ranging from 5 to 80 mg . Studies have shown that higher doses of this compound result in greater improvements in sleep efficiency and reductions in wakefulness . At high doses, some adverse effects such as somnolence, fatigue, and dizziness have been observed .

Metabolic Pathways

This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4 . This metabolic pathway involves the oxidation of this compound, leading to its breakdown and elimination from the body. The compound’s pharmacokinetics are considered ideal for sleep induction, with rapid absorption and a short elimination half-life .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and interactions with transport proteins . The compound’s high binding affinity for the OX2 receptor ensures its targeted distribution to areas of the brain involved in sleep and arousal regulation . This compound’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier effectively .

Subcellular Localization

This compound’s subcellular localization is primarily within the central nervous system, where it interacts with the orexin OX2 receptors located on neurons . The compound’s activity is directed towards specific compartments within the brain, particularly the hypothalamus, which is a key region involved in the regulation of sleep and wakefulness . This targeted localization enhances the efficacy of this compound in modulating sleep and mood-related processes .

properties

IUPAC Name

[2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[2-fluoro-6-(triazol-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN7O/c1-13-8-14(2)26-21(25-13)28-11-15-9-27(10-16(15)12-28)20(30)19-17(22)4-3-5-18(19)29-23-6-7-24-29/h3-8,15-16H,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOCEMCKYDVLMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CC3CN(CC3C2)C(=O)C4=C(C=CC=C4F)N5N=CC=N5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1293281-49-8
Record name Seltorexant [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1293281498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, [5-(4,6-dimethyl-2-pyrimidinyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl][2-fluoro-6-(2H-1,2,3-triazol-2-yl)phenyl]-
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Synthesis routes and methods

Procedure details

To a 3-necked, 3 L, round-bottomed flask equipped with a nitrogen line, temperature probe, heating mantle, reflux condenser, mechanical stirrer, and 1 N aq. NaOH scrubber were added 2-fluoro-6-[1,2,3]triazol-2-yl-benzoic acid (Intermediate 12, 120.98 g, 75 wt %, 90.74 g actual, 438 mmol) and toluene (1 L). The mixture was warmed to 50° C. for 1 h with stirring. The mixture was then cooled to 25° C. and thionyl chloride (47.9 mL, 657 mmol) was added. The mixture was warmed back to 50° C. and held for 1 h. During this time, in a separate 5 L jacketed reactor equipped with a mechanical stirrer and temperature probe were added toluene (600 mL), aqueous sodium carbonate (185.7 g, 1.75 mol in 1.6 L water), and 2-(4,6-dimethyl-pyrimidin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole.HOAc (Intermediate 23, 122 g, 438 mmol). This biphasic mixture was cooled to 0° C. After cooling to 0° C., the original slurry was poured through a filter and over the stirring biphasic mixture of amine and aqueous sodium carbonate. The mixture was allowed to warm to room temperature. After 2 h, additional 2-(4,6-dimethyl-pyrimidin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole.HOAc (4 g, 14 mmol) was added and the mixture was stirred for 30 additional minutes. At the end of this period, the layers were separated and 100 mL of methanol were added to the organic layer. The organic layer was dried over MgSO4, filtered, and concentrated to a white solid. This solid was taken up in ethanol (1.4 L) and warmed to 77° C. The mixture was then cooled to 55° C. and seeded with previously crystallized material. (Note: The seeds were generated from slurrying the initial product in 2-propanol at room temperature [100 mg/mL]). The mixture was cooled to room temperature at a rate of 5° C. per hour. After stirring at room temperature for 14 h, the mixture was filtered and dried to provide the final product as a white crystalline solid (136.84 g, 74%). 1H NMR (400 MHz, CDCl3): 7.88-7.78 (m, 1.78H), 7.75-7.69 (s, 1.22H), 7.51-7.43 (m, 1H), 7.17-7.11 (m, 1H), 6.30-6.28 (m, 1H), 4.03-3.48 (m, 7H), 3.29-3.21 (m, 1H), 3.15-2.92 (m, 2H), 2.30 (s, 6H). MS (ESI) mass calcd for C21H22FN7O, 407.19; m/z found, 408 [M+H]+. Anal. calcd. for C21H22FN7OC, 61.90, H, 5.44; N, 24.06. found C, 61.83, H, 5.42; N, 24.08.
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4 g
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122 g
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120.98 g
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1 L
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47.9 mL
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1.6 L
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600 mL
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74%

Q & A

Q1: What is the primary mechanism of action of Seltorexant?

A1: this compound is a potent and selective antagonist of the human orexin-2 receptor (OX2R). [, , , , ] This means it binds to the OX2R, preventing the endogenous ligands, orexin-A and orexin-B, from activating the receptor. [] The orexin system, particularly the OX2R, plays a crucial role in regulating wakefulness and arousal. [, ] By blocking this receptor, this compound promotes sleep and has demonstrated potential as a treatment for insomnia and major depressive disorder. [, , , , ]

Q2: How does this compound compare to other orexin receptor antagonists in terms of receptor selectivity?

A2: this compound is classified as a selective orexin-2 receptor antagonist (SORA2), primarily targeting the OX2R. [] This contrasts with other orexin receptor antagonists like suvorexant and lemborexant, which are dual orexin receptor antagonists (DORAs) that block both OX1R and OX2R. [, ]

Q3: What are the potential benefits of selectively targeting the OX2R for sleep disorders like insomnia?

A3: While DORAs primarily increase REM sleep, research suggests that targeting the OX2R with this compound may promote a more balanced sleep architecture. [] This is significant because it potentially addresses a broader range of sleep disturbances, including difficulties falling asleep and maintaining sleep throughout the night, without disproportionately affecting other sleep stages. [, , ]

Q4: What is the significance of the pyrazole moiety in this compound's structure?

A4: Researchers investigating pyrazole derivatives as selective orexin-2 receptor antagonists identified the pyrazole moiety as a crucial structural element. [] Through structure-activity relationship (SAR) studies, they found that modifications to the pyrazole ring significantly influenced the compound's binding affinity for the OX2R, ultimately impacting its potency and selectivity. []

Q5: How does the structure of this compound relate to its activity as an orexin-2 receptor antagonist?

A5: While the provided research doesn't delve into the specific binding interactions of this compound with the OX2R, it highlights the importance of SAR studies in optimizing its activity. [] These studies likely involved synthesizing and evaluating a series of this compound analogues, systematically modifying various structural features to determine their impact on OX2R binding affinity, antagonistic potency, and selectivity. []

Q6: Have any specific structural modifications been identified that significantly enhance this compound's potency or selectivity for the OX2R?

A6: The research mentions that optimization efforts focused on enhancing several key parameters, including OX2R antagonistic activity, metabolic stability in liver microsomes, minimization of time-dependent CYP3A4 inhibition, and improvement of aqueous solubility. [] While the specific structural changes responsible for these improvements are not detailed in the abstracts, it's likely that researchers explored various substitutions on the pyrazole and oxazole rings, as well as modifications to the linker connecting these two aromatic systems. []

Q7: What are the implications of this compound's pharmacokinetic properties for its clinical use?

A7: Although the research provides limited information on the specific pharmacokinetic parameters of this compound, it indicates that studies have evaluated its absorption, distribution, metabolism, and excretion (ADME) profile. [, ] Understanding this compound's ADME properties is crucial for determining its optimal dosing regimen, potential for drug interactions, and suitability for different patient populations. []

Q8: How does this compound's efficacy in preclinical sleep models translate to its clinical effects in humans?

A8: Preclinical studies using rat models demonstrated that this compound effectively promotes sleep, showing comparable efficacy to another orexin receptor antagonist, this compound. [] Further research involved clinical trials where this compound demonstrated positive effects on objective sleep parameters in humans. [, , ] These parameters included a significant decrease in latency to persistent sleep, an increase in total sleep time, and improved sleep efficiency. [, , ]

Q9: What is the significance of the finding that this compound improves sleep parameters in individuals with major depressive disorder?

A9: Insomnia is a frequent symptom in individuals with major depressive disorder, often persisting even with antidepressant treatment. [] Clinical trials investigating this compound as an adjunctive therapy for major depressive disorder revealed a significant reduction in depressive symptoms and improvements in sleep quality. [, , ] These findings suggest that this compound might offer a dual benefit in this patient population, addressing both mood and sleep disturbances. [, , ]

Q10: How does this compound's safety profile compare to that of other hypnotics, such as zolpidem?

A10: this compound generally demonstrates a favorable safety and tolerability profile in clinical trials. [, , , ] The most common adverse events reported were somnolence, headache, and nausea. [, ] Importantly, unlike some traditional hypnotics like zolpidem, this compound appears to have a lower risk of dependence, tolerance, and next-day residual effects, making it suitable for long-term treatment of insomnia. [, ]

Q11: What are the potential advantages of developing a continuous flow process for the synthesis of this compound?

A12: The research mentions an exploratory process development effort focusing on a high-temperature thermal [3+2] cycloaddition in continuous flow for this compound synthesis. [] This approach potentially offers several advantages over traditional batch synthesis methods, including enhanced reaction efficiency, improved safety profiles due to smaller reaction volumes and precise control over reaction parameters, and the possibility for straightforward scalability for larger-scale production. []

Q12: What are the broader implications of research on orexin receptor antagonists like this compound for understanding the orexin system and its role in various physiological processes?

A13: Research on this compound and other orexin receptor antagonists provides valuable insights into the multifaceted roles of the orexin system beyond sleep regulation. [] The orexin system has been implicated in various physiological processes, including arousal, reward pathways, stress responses, and energy balance. []

Q13: What are the future directions for research on this compound and other orexin receptor antagonists in the context of treating neuropsychiatric disorders?

A14: Future research on this compound and other orexin receptor antagonists holds promising avenues for developing novel therapies for various neuropsychiatric disorders. [] Ongoing and future research will likely focus on exploring the potential benefits of these agents in conditions like depression, anxiety disorders, addiction, and even neurodegenerative diseases like Alzheimer's disease. []

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